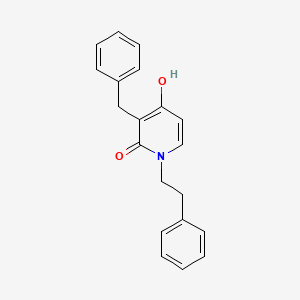
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone (BHPP) is an organic molecule that has been studied for its potential applications in the fields of medicine and scientific research. It is a derivative of pyridinone, a heterocyclic compound that is composed of a ring of five carbon atoms and one nitrogen atom. BHPP has been shown to have a range of biochemical and physiological effects, and it has been used in laboratory experiments to investigate its potential uses in modern medicine.
Applications De Recherche Scientifique
Synthesis and Functional Properties
The compound 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is involved in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are important in various chemical reactions. Mekheimer et al. (1997) explored its reactivity with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of fused pyridine systems with potential applications in various chemical syntheses (Mekheimer, Mohamed, & Sadek, 1997).
Application in Neurodegenerative Diseases
A notable application of 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone derivatives is in the field of Alzheimer's therapy. Scott et al. (2011) demonstrated the potential of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones in sequestering metal ions, which is a promising approach in treating neurodegenerative diseases like Alzheimer's (Scott et al., 2011).
Structural and Physical Studies
The structural and physical properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been studied extensively. Nelson et al. (1988) provided insights into the bonding and hydrogen bonding patterns of these compounds, which are crucial for understanding their reactivity and interaction with other molecules (Nelson, Karpishin, Rettig, & Orvig, 1988).
Potential in Ammonium Cation Interaction
The compound also shows potential in interacting with ammonium cations. Formica et al. (2003) synthesized and characterized a new tetraazamacrocycle incorporating 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties. This study highlighted its ability to bind ammonium cations, which could be significant in developing selective sensors or separation processes (Formica et al., 2003).
Chelation and Complex Formation
The role of 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone in forming complexes with metal ions has been explored. For instance, Liu, Miller, and Bruenger (1995) synthesized lipophilic derivatives that form strong complexes with Fe (III), indicating its potential in applications like metal ion sequestration or catalysis (Liu, Miller, & Bruenger, 1995).
Propriétés
IUPAC Name |
3-benzyl-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-12-14-21(13-11-16-7-3-1-4-8-16)20(23)18(19)15-17-9-5-2-6-10-17/h1-10,12,14,22H,11,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAITLDRZBSNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

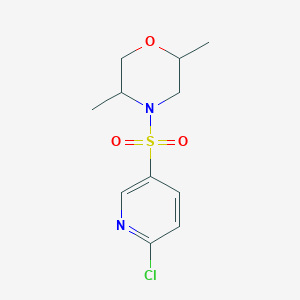
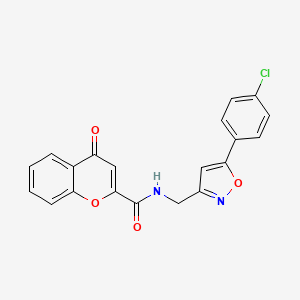
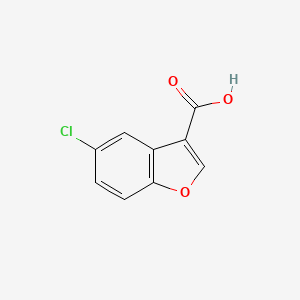
![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)
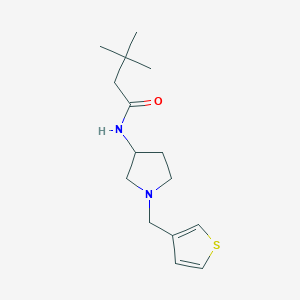
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
amine hydrochloride](/img/structure/B2386591.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]prop-2-enamide](/img/structure/B2386594.png)
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

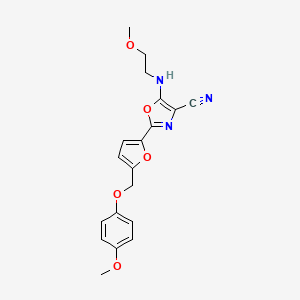

![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)